5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole
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Overview
Description
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole is a chemical compound with the molecular formula C11H8Cl2N4 . It is a type of pyrazole, a class of organic compounds that are used as building blocks in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole involves chemoselective reactions on 3-dimethylamino-2-aroyl-propenenitrile and hydrazine . A multistep flow sequence has also been developed to generate a collection of 5-amino-4-cyano-1,2,3-triazoles directly from aniline starting materials .Molecular Structure Analysis
The molecular structure of 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole can be represented by the InChI code 1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 .Chemical Reactions Analysis
5-Amino-pyrazoles, such as 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole has a molecular weight of 267.12 . It is a weak base .Scientific Research Applications
Urease Inhibitory Activity
This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is crucial for the survival of certain bacteria like Helicobacter pylori. Inhibiting urease can be an effective strategy for treating infections caused by these bacteria. Novel derivatives of 5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile have shown promising results in vitro, with one derivative exhibiting an inhibitory concentration (IC50) of 2.85 µM, indicating high activity against the enzyme .
Anticancer Agent Design
The pharmacophore hybridization approach, which combines multiple pharmacophores into a single compound, has been applied to this compound for the design of anticancer agents. The compound’s structure allows for the integration with other chemical moieties, potentially leading to the development of new small molecules with anticancer properties. In vitro screening for anticancer activity has been conducted, highlighting the compound’s potential in cancer research .
Chemical Synthesis
In the realm of synthetic chemistry, 5-amino-1-(2,5-dichlorophenyl)-1h-pyrazole-4-carbonitrile serves as a starting material or intermediate for the synthesis of various chemical compounds. Its reactive sites enable it to undergo further chemical transformations, such as alkylation and acylation, to produce novel derivatives with potential biological activities .
Enzyme Interaction Studies
The compound’s ability to interact with enzymes, such as urease, makes it valuable for studying enzyme-ligand interactions. Molecular docking simulations can be performed to understand how the compound and its derivatives bind to the active sites of enzymes, providing insights into the design of more effective enzyme inhibitors .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown anticancer activity, suggesting that they may interact with cellular targets to inhibit cell proliferation or induce apoptosis .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation, apoptosis, or dna repair .
Result of Action
Given its potential anticancer activity, it may induce changes at the molecular and cellular levels that result in inhibited cell proliferation or induced apoptosis .
Future Directions
The future directions for 5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole could involve further exploration of its synthesis methods and potential applications, especially in the field of pharmaceutics and medicinal chemistry . It could also be interesting to investigate its properties and potential uses in more detail.
properties
IUPAC Name |
5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSMXEYBNRLGRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315540 |
Source
|
Record name | MLS003115690 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-cyano-1-(2,5-dichlorophenyl)pyrazole | |
CAS RN |
73594-96-4 |
Source
|
Record name | MLS003115690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003115690 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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